molecular formula C11H13N3O2 B2656166 5-[3-(Aminomethyl)phenyl]-5-methylimidazolidine-2,4-dione CAS No. 903557-17-5

5-[3-(Aminomethyl)phenyl]-5-methylimidazolidine-2,4-dione

Cat. No.: B2656166
CAS No.: 903557-17-5
M. Wt: 219.244
InChI Key: YLLWDEYAHOONTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[3-(Aminomethyl)phenyl]-5-methylimidazolidine-2,4-dione is a chemical compound that has garnered interest in various fields of scientific research due to its unique structure and potential applications. This compound features an imidazolidine-2,4-dione core with a phenyl group substituted at the 3-position by an aminomethyl group and a methyl group at the 5-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[3-(Aminomethyl)phenyl]-5-methylimidazolidine-2,4-dione typically involves the reaction of 3-(aminomethyl)benzoic acid with methyl isocyanate under controlled conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the imidazolidine-2,4-dione ring. The reaction conditions often include the use of a suitable solvent such as dichloromethane and a catalyst like triethylamine to facilitate the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction parameters such as temperature and pressure is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

5-[3-(Aminomethyl)phenyl]-5-methylimidazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with modified functional groups.

    Reduction: Reduced forms with altered oxidation states.

    Substitution: Substituted derivatives with different functional groups replacing the aminomethyl group.

Scientific Research Applications

5-[3-(Aminomethyl)phenyl]-5-methylimidazolidine-2,4-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 5-[3-(Aminomethyl)phenyl]-5-methylimidazolidine-2,4-dione exerts its effects involves interactions with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, influencing their activity. The imidazolidine-2,4-dione core can interact with enzymes and receptors, modulating their function and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its specific substitution pattern and the presence of both an aminomethyl group and a methyl group on the imidazolidine-2,4-dione core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

5-[3-(aminomethyl)phenyl]-5-methylimidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2/c1-11(9(15)13-10(16)14-11)8-4-2-3-7(5-8)6-12/h2-5H,6,12H2,1H3,(H2,13,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLLWDEYAHOONTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)NC(=O)N1)C2=CC=CC(=C2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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